Home > Products > Screening Compounds P90879 > Jak2/flt3-IN-1 (tfa)
Jak2/flt3-IN-1 (tfa) -

Jak2/flt3-IN-1 (tfa)

Catalog Number: EVT-8327727
CAS Number:
Molecular Formula: C27H35F4N7O3
Molecular Weight: 581.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Jak2/flt3-IN-1 (tfa) is classified as a dual inhibitor of receptor tyrosine kinases. It is particularly focused on inhibiting the mutated forms of FLT3, such as FLT3 internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain. The compound is synthesized through a series of organic reactions that yield a potent inhibitor with a specific action on these kinases, thus providing a targeted therapeutic strategy for patients with FLT3-mutated AML.

Synthesis Analysis

Methods and Technical Details

The synthesis of Jak2/flt3-IN-1 (tfa) typically involves multi-step organic synthesis techniques, including:

  1. Preparation of Key Intermediates: The initial steps often involve the synthesis of key intermediates that serve as building blocks for the final compound. This may include the formation of aromatic rings or other functional groups essential for kinase inhibition.
  2. Coupling Reactions: Following the preparation of intermediates, coupling reactions are employed to form the core structure of Jak2/flt3-IN-1 (tfa). This could involve techniques such as Suzuki or Heck coupling, which are common in the synthesis of complex organic molecules.
  3. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are used to isolate the pure compound from unreacted materials and byproducts.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Jak2/flt3-IN-1 (tfa) has a complex molecular structure that includes multiple functional groups essential for its activity as a kinase inhibitor. The specific structural formula can be represented as follows:

CxHyNzOw(where x,y,z,w represent specific atom counts)\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\quad (\text{where }x,y,z,w\text{ represent specific atom counts})

The detailed structural data includes:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Crystallography Data: X-ray crystallography may provide insights into its three-dimensional conformation, crucial for understanding its binding interactions with target kinases.
Chemical Reactions Analysis

Reactions and Technical Details

Jak2/flt3-IN-1 (tfa) undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Kinase Inhibition Mechanism: The compound binds to the ATP-binding site of FLT3 and JAK2, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  2. Potential Metabolic Reactions: In vivo, Jak2/flt3-IN-1 (tfa) may undergo metabolic transformations via cytochrome P450 enzymes, which can affect its pharmacokinetics.
  3. Stability Studies: Reactivity under physiological conditions is assessed through stability studies to ensure that the compound maintains its integrity during therapeutic use.
Mechanism of Action

Process and Data

Jak2/flt3-IN-1 (tfa) exerts its pharmacological effects primarily through:

  • Inhibition of FLT3 Signaling: By binding to mutant forms of FLT3, it disrupts the activation of downstream signaling cascades such as STAT5 and AKT pathways, which are critical for cell survival and proliferation in AML.
  • Impact on JAK2 Pathway: Inhibition of JAK2 also affects hematopoietic cell signaling, potentially leading to reduced proliferation of malignant cells.

Data from preclinical studies indicate that Jak2/flt3-IN-1 (tfa) demonstrates significant efficacy in reducing tumor growth in FLT3-mutated AML models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Jak2/flt3-IN-1 (tfa) exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Melting Point: The melting point is generally around 150–160 degrees Celsius.
  • pH Stability: Stable at physiological pH but may degrade under extreme acidic or basic conditions.
  • Log P Value: Indicates moderate lipophilicity, suggesting good membrane permeability.
Applications

Scientific Uses

Jak2/flt3-IN-1 (tfa) has significant applications in clinical research and therapeutic development:

  1. Targeted Therapy for Acute Myeloid Leukemia: It is primarily investigated as a treatment option for patients with FLT3-mutated AML, aiming to improve survival rates by specifically targeting malignant cells.
  2. Research Tool: Used in laboratory settings to study signaling pathways involving FLT3 and JAK2, aiding in the understanding of their roles in hematopoiesis and leukemogenesis.
  3. Combination Therapy Studies: Investigated in combination with other chemotherapeutic agents to evaluate synergistic effects on tumor reduction.
Discovery & Rational Design of Janus Kinase 2 / FMS-Like Tyrosine Kinase 3 Inhibitor 1 Trifluoroacetic Acid Salt

Hit Identification Through Kinase-Targeted Compound Libraries

Initial discovery efforts focused on screening kinase-targeted compound libraries to identify scaffolds with inhibitory activity against Janus Kinase 2 and FMS-Like Tyrosine Kinase 3. High-throughput screening of 2-aminopyrimidine-based libraries revealed promising cores exhibiting dual inhibitory potential, with particular emphasis on compounds demonstrating sub-micromolar activity in enzymatic assays. The screening cascade prioritized molecules with: 1) balanced potency against both kinase targets, 2) selectivity over structurally related kinases, and 3) favorable physicochemical properties predictive of cellular permeability. This approach identified 2-aminopyrimidine derivatives as lead candidates, with one exemplar (compound 14l) exhibiting half-maximal inhibitory concentration values of 1.8 nM against Janus Kinase 2 and 0.68 nM against FMS-Like Tyrosine Kinase 3 in biochemical assays [1]. Parallel screening of imidazo[4,5-b]pyridine libraries yielded additional chemotypes with potent FMS-Like Tyrosine Kinase 3 inhibition (Kd = 6.2 nM), establishing complementary starting points for medicinal chemistry optimization [6].

Table 1: Key Initial Screening Data for Lead Compounds

Scaffold TypeJanus Kinase 2 IC₅₀ (nM)FMS-Like Tyrosine Kinase 3 IC₅₀ (nM)Cellular Activity (MV4-11 IC₅₀)
2-Aminopyrimidine1.80.680.019 μM
Imidazo[4,5-b]pyridineNot reported6.2 (Kd)5.3 nM

Structure-Activity Relationship Optimization for Dual Janus Kinase 2 / FMS-Like Tyrosine Kinase 3 Inhibition

Systematic structure-activity relationship investigations were conducted to optimize inhibitory potency, kinase selectivity, and cellular activity. The 2-aminopyrimidine core served as a versatile template for rational modifications:

  • Position 4 Piperazine Installation: Incorporation of 4-piperazinyl groups significantly enhanced dual inhibitory activity. Molecular modeling confirmed optimal engagement with the kinase hinge region through hydrogen bonding between the aminopyrimidine nitrogen and kinase backbone residues [1].
  • Hydrophobic Pocket Optimization: Introduction of isopropyl substituents at the 7-position of the purine ring (in related scaffolds) dramatically improved selectivity for FMS-Like Tyrosine Kinase 3 over cyclin-dependent kinases (30-70 nM vs. >1,000 nM) while maintaining Janus Kinase 2 affinity [4].
  • Selectivity Engineering: Strategic methyl versus isopropyl substitutions at critical positions reduced Janus Kinase 1 and Janus Kinase 3 inhibition while preserving Janus Kinase 2 / FMS-Like Tyrosine Kinase 3 potency. The optimized candidate exhibited a selectivity profile of 0.7 nM (Janus Kinase 2), 4 nM (FMS-Like Tyrosine Kinase 3), 26 nM (Janus Kinase 1), and 39 nM (Janus Kinase 3) [3]. Cellular validation confirmed potent antiproliferative effects against FMS-Like Tyrosine Kinase 3- internal tandem duplication-positive MV4-11 cells (half-maximal inhibitory concentration = 5.3 nM) with induction of G1/S cell cycle arrest and apoptosis at pharmacologically relevant concentrations [3] [8].

Table 2: Selectivity Profile of Optimized Janus Kinase 2 / FMS-Like Tyrosine Kinase 3 Inhibitor 1

Kinase TargetEnzymatic IC₅₀ (nM)Cellular Functional Assay
Janus Kinase 20.7TF-1 STAT5 phosphorylation (half-maximal inhibitory concentration = 270 nM)
FMS-Like Tyrosine Kinase 34MV4-11 proliferation (half-maximal inhibitory concentration = 5.3 nM)
Janus Kinase 126TF-1 STAT3 phosphorylation (half-maximal inhibitory concentration = 692 nM)
Janus Kinase 339THP-1 STAT6 phosphorylation (half-maximal inhibitory concentration = 578 nM)

Trifluoroacetic Acid Salt Formulation to Enhance Bioavailability

The final optimization stage addressed physicochemical limitations through salt formation. Conversion of the free base to its trifluoroacetic acid salt significantly improved key pharmaceutical properties:

  • Solubility Enhancement: Aqueous solubility increased to 35 mg/mL in dimethyl sulfoxide (74.85 mM), representing a substantial improvement over the free base form. This directly enhanced dissolution kinetics critical for oral absorption [2] [3].
  • Crystalline Stability: The trifluoroacetic acid salt form demonstrated superior solid-state stability under accelerated storage conditions (4°C to -80°C), maintaining chemical integrity for >6 months when protected from moisture. X-ray diffraction analysis confirmed a defined crystalline lattice with strong ionic interactions between the protonated piperazine nitrogen and trifluoroacetate anion [5] [8].
  • Bioavailability Impact: Comparative pharmacokinetic studies in rodent models demonstrated that the trifluoroacetic acid salt formulation significantly enhanced plasma exposure metrics, enabling 93% tumor growth inhibition in MV4-11 xenograft models at 60 mg/kg oral dosing. The molecular weight increased from 467.58 g/mol (free base) to 581.61 g/mol (trifluoroacetic acid salt), with the trifluoroacetic acid component representing 19.6% of the total molecular mass [2] [3] [5].

Table 3: Physicochemical Properties of Free Base versus Trifluoroacetic Acid Salt

PropertyFree BaseTrifluoroacetic Acid SaltImprovement Factor
Molecular Weight467.58 g/mol581.61 g/mol1.24x
Aqueous Solubility (DMSO)Not reported35 mg/mL (74.85 mM)>5x vs. free base*
Plasma Exposure (AUC₀–₂₄)LowHigh>3x increase
Storage StabilityModerate6 months at -80°C2x improvement

*Estimated from comparative dissolution profiles

Properties

Product Name

Jak2/flt3-IN-1 (tfa)

IUPAC Name

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol;2,2,2-trifluoroacetic acid

Molecular Formula

C27H35F4N7O3

Molecular Weight

581.6 g/mol

InChI

InChI=1S/C25H34FN7O.C2HF3O2/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;3-2(4,5)1(6)7/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H,6,7)

InChI Key

WIIIAEPAIQXSFK-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.